molecular formula C12H14O2 B15070703 2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde

2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde

Cat. No.: B15070703
M. Wt: 190.24 g/mol
InChI Key: REBUKLNFWZYKSD-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde is an organic compound with the molecular formula C12H14O2. It features a benzaldehyde moiety attached to a tetrahydropyran ring, making it a versatile intermediate in organic synthesis. This compound is known for its unique structural properties and reactivity, which make it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde typically involves the reaction of benzaldehyde with tetrahydropyran under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid.

    Reduction: 2-(Tetrahydro-2H-pyran-4-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives, depending on the substituent introduced.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity is exploited in various biochemical assays and synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    4-(Tetrahydro-2H-pyran-2-yloxy)benzaldehyde: Similar structure but with an ether linkage.

    2-(Tetrahydro-2H-pyran-2-yl)benzaldehyde: Similar structure but with the tetrahydropyran ring attached at a different position.

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)benzaldehyde is unique due to its specific attachment of the tetrahydropyran ring to the benzaldehyde moiety. This structural feature imparts distinct reactivity and properties, making it valuable in specialized synthetic applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(oxan-4-yl)benzaldehyde

InChI

InChI=1S/C12H14O2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,9-10H,5-8H2

InChI Key

REBUKLNFWZYKSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=CC=C2C=O

Origin of Product

United States

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